molecular formula C10H8BrNO2 B7969555 7-Bromo-indole-1-acetic acid

7-Bromo-indole-1-acetic acid

Cat. No.: B7969555
M. Wt: 254.08 g/mol
InChI Key: UTEDGYSJWOTTHH-UHFFFAOYSA-N
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Description

7-Bromo-indole-1-acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormone. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-indole-1-acetic acid typically involves the bromination of indole-3-acetic acid. One common method is the electrophilic substitution reaction where indole-3-acetic acid is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-indole-1-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

7-Bromo-indole-1-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential role in plant growth regulation and as a probe for biological studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 7-Bromo-indole-1-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of indole-3-acetic acid, binding to auxin receptors and influencing growth and development. In biological systems, it may interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-indole-1-acetic acid is unique due to the presence of the bromine atom at the 7-position, which can influence its chemical reactivity and biological activity. This modification can enhance its stability, alter its interaction with biological targets, and potentially improve its efficacy in various applications .

Properties

IUPAC Name

2-(7-bromoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEDGYSJWOTTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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